
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate” is a chemical compound with the molecular formula C22H19NO6. It’s related to the class of compounds known as benzofurans, which are organic compounds containing a benzene ring fused to a furan ring . Benzofurans and their derivatives are found in a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran-isoxazole hybrids involves several steps . The process starts with the condensation of resorcinol with acetic acid in the presence of freshly fused ZnCl2 . This is followed by selective O-alkylation of the semi-product by propargyl bromide in the presence of K2CO3 . The resulting product is then subjected to condensation-cyclization process with phenacyl bromide in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of “(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate” includes a benzofuran ring and an isoxazole ring . The InChI code for this compound is 1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2 .Chemical Reactions Analysis
The chemical reactions involving benzofuran-isoxazole hybrids are diverse and can lead to a wide range of products . Two main reactions can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Aplicaciones Científicas De Investigación
Anticancer Therapeutic Potential
Benzofuran scaffolds have shown extraordinary inhibitory potency against a panel of human cancer cell lines . They have been found to be more effective than a wide array of reference anticancer drugs . This suggests that benzofuran-based compounds, including “(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(4-ethoxyphenoxy)acetate”, could have potential applications in cancer therapy.
Antimicrobial Agents
Benzofuran and its derivatives have been identified as promising structures for the development of new antimicrobial agents . They have been found to be active against different clinically approved targets . This suggests that benzofuran-based compounds could be used to treat a variety of microbial diseases.
Antifungal Agents
Benzoxaboroles, which are related to benzofurans, have been widely applied as antifungal agents . This suggests that benzofuran-based compounds could also have potential applications in the treatment of fungal infections.
Antibacterial Agents
Benzoxaboroles have also been used as antibacterial agents . This suggests that benzofuran-based compounds could be used to treat bacterial infections.
Antiviral Agents
Benzoxaboroles have been used as antiviral agents . This suggests that benzofuran-based compounds could have potential applications in the treatment of viral infections.
Anti-parasite Agents
Benzoxaboroles have been used as anti-parasite agents . This suggests that benzofuran-based compounds could have potential applications in the treatment of parasitic infections.
Anti-inflammatory Agents
Benzoxaboroles have been used as anti-inflammatory agents . This suggests that benzofuran-based compounds could have potential applications in the treatment of inflammatory conditions.
Treatment of Skin Diseases
Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in the treatment of skin diseases such as cancer or psoriasis . This suggests that benzofuran-based compounds could have potential applications in the treatment of skin diseases.
Mecanismo De Acción
Target of Action
Many benzofuran-isoxazole hybrid compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activity . .
Mode of Action
Similar compounds often interact with biological targets to exert their effects .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways .
Result of Action
Similar compounds have been found to have antibacterial and antifungal effects .
Propiedades
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-ethoxyphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-2-25-17-7-9-18(10-8-17)26-14-22(24)27-13-16-12-21(29-23-16)20-11-15-5-3-4-6-19(15)28-20/h3-12H,2,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEXJKLIKSKKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2967785.png)
![N-(3,4-dimethoxyphenyl)-2-[2-(2-thiomorpholin-4-ylpyridin-4-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2967786.png)
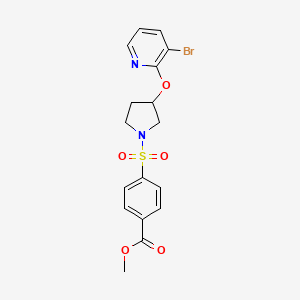
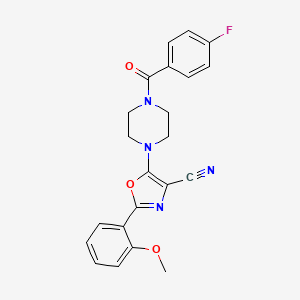
![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967789.png)
![2-((4-bromobenzyl)thio)-3-(4-methylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967790.png)
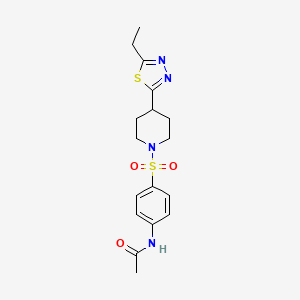
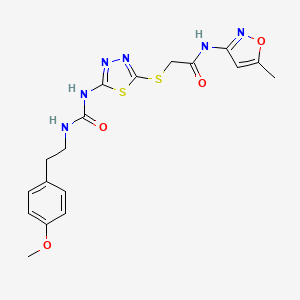
![2-furyl-N-({1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B2967793.png)
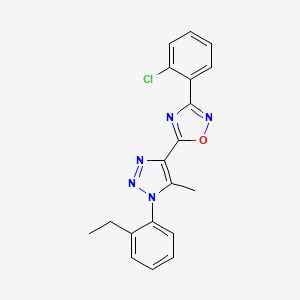
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2967798.png)

![2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine;hydrochloride](/img/structure/B2967803.png)